molecular formula C5H14OSi B088755 (Methoxymethyl)trimethylsilane CAS No. 14704-14-4

(Methoxymethyl)trimethylsilane

Cat. No.: B088755
CAS No.: 14704-14-4
M. Wt: 118.25 g/mol
InChI Key: PPNQXAYCPNTVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

(Methoxymethyl)trimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

(Methoxymethyl)trimethylsilane, also known as (Trimethylsilyl)methyl methyl ether , is primarily used as a reagent in various chemical reactions. Its primary targets are the reactant molecules in these reactions, where it acts as a silylating agent .

Mode of Action

The compound interacts with its targets by donating a trimethylsilyl group to the reactant molecule. This process, known as silylation, can increase the stability of the reactant, making it more resistant to degradation during subsequent steps in the reaction .

Biochemical Pathways

This compound is involved in various chemical reactions, particularly those involving silylation. The exact pathways affected can vary depending on the specific reaction in which the compound is used. In general, the addition of a trimethylsilyl group can alter the properties of the reactant molecule, potentially affecting its reactivity, stability, and other characteristics .

Pharmacokinetics

As a chemical reagent, this compound is typically used in controlled laboratory or industrial settings, and its pharmacokinetic properties (ieIt’s known that the compound is a liquid at room temperature, with a density of 0758 g/mL at 25 °C .

Result of Action

The primary result of this compound’s action is the silylation of the target molecule. This can enhance the molecule’s stability and other properties, facilitating its use in subsequent reaction steps .

Safety and Hazards

(Methoxymethyl)trimethylsilane is flammable and an irritant . It should be used in a well-ventilated fume hood, and contact with the eyes and skin should be avoided . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Methoxymethyl)trimethylsilane can be synthesized through the reaction of (Bromomethyl)trimethylsilane with sodium methoxide . The reaction typically involves the following steps:

  • Dissolution of sodium methoxide in methanol.
  • Addition of (Bromomethyl)trimethylsilane to the solution.
  • Stirring the mixture at room temperature until the reaction is complete.
  • Purification of the product by distillation.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: (Methoxymethyl)trimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and acids can facilitate substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

  • Methoxytrimethylsilane
  • Ethoxytrimethylsilane
  • Isopropoxytrimethylsilane
  • Chloromethyltrimethylsilane

Comparison: (Methoxymethyl)trimethylsilane is unique due to its methoxy group, which provides specific reactivity and stability compared to other similar compounds. For instance, Methoxytrimethylsilane has a similar structure but lacks the methylene bridge, affecting its reactivity and applications .

Properties

IUPAC Name

methoxymethyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14OSi/c1-6-5-7(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNQXAYCPNTVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163581
Record name (Methoxymethyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14704-14-4
Record name (Methoxymethyl)trimethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014704144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Methoxymethyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Methoxymethyl)trimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Methoxymethyl)trimethylsilane
Reactant of Route 2
Reactant of Route 2
(Methoxymethyl)trimethylsilane
Reactant of Route 3
Reactant of Route 3
(Methoxymethyl)trimethylsilane
Reactant of Route 4
Reactant of Route 4
(Methoxymethyl)trimethylsilane
Reactant of Route 5
Reactant of Route 5
(Methoxymethyl)trimethylsilane
Reactant of Route 6
(Methoxymethyl)trimethylsilane
Customer
Q & A

Q1: What are the limitations of traditional methods for synthesizing alkoxymethylsilanes, and how does the method described in this paper address these limitations?

A1: Traditional attempts to synthesize alkoxymethylsilanes via direct substitution reactions with alkoxide ions at the carbon adjacent to silicon were unsuccessful []. The steric hindrance around this carbon atom likely prevented the nucleophilic attack of the alkoxide. The new method utilizes a two-step approach. First, (methoxymethyl)trimethylsilane undergoes bromination with N-bromosuccinimide and 2,2′-azobisisobutyronitrile (NBS/AIBN). This generates a more reactive intermediate. Second, the bromine atom is substituted by an alcohol in the presence of triethylamine, producing the desired alkoxy-substituted silane. This approach circumvents the steric hindrance issue by forming a more reactive intermediate, allowing for successful alcohol substitution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.